4-n-Octyloxybenzoic acid

Catalog No.
S702616
CAS No.
2493-84-7
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-n-Octyloxybenzoic acid

For researchers requiring precise mesomorphic behavior, 4-n-octyloxybenzoic acid (8OBA) provides the exact SmC phase essential for ferroelectric liquid crystal formulations. Homologue substitution disrupts phase sequences, rendering materials unusable. Key benefits: - Intrinsic SmC phase (101-147°C) ensures ferroelectric switching - Hydrogen-bonded dimers enable supramolecular prototyping without covalent synthesis - Eutectic blending with shorter-chain acids fine-tunes nematic windows. Supplied with batch-specific purity analysis for reproducible results.

CAS Number

2493-84-7

Product Name

4-n-Octyloxybenzoic acid

IUPAC Name

4-octoxybenzoic acid

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17)

InChI Key

IALWCYFULVHLEC-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Octyloxybenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142138. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Octyloxy)benzoic acid, p-(Octyloxy)benzoic acid, 8OBA, 4-Octyloxybenzoic acid, 4-(n-Octyloxy)benzoic acid

Purity

≥98%

Package Size

5 g, 10 g, 25 g

4-n-Octyloxybenzoic acid (8OBA, CAS 2493-84-7) is a prototypical mesogenic building block characterized by an eight-carbon alkoxy tail and a hydrogen-bonding carboxylic acid headgroup. In industrial and materials science procurement, it is primarily sourced as a precursor for ferroelectric liquid crystals, a hydrogen-bond donor for supramolecular complexes, and a rheology-modifying agent in eutectic blends. Unlike non-hydrogen-bonded mesogens, 8OBA forms stable supramolecular dimers that dictate its thermal phase behavior, exhibiting a melting point of approximately 101 °C and a broad mesomorphic range encompassing both smectic C (SmC) and nematic (N) phases up to a clearing point of 147 °C . Its specific chain length provides a precise balance of molecular flexibility, thermal stability, and polarizability, making it a critical structural component for advanced electro-optic materials and dynamic supramolecular assemblies where exact phase transition control is required.

Research Fit

Mesophase coverage Supports both smectic and nematic phase formation at n=8 threshold
Supramolecular building block Terminal carboxylic acid enables hydrogen-bonded dimer and complex design
Thermal characterization ready Defined transition temperatures provided by DSC and POM; specification reviewed

Substituting 4-n-octyloxybenzoic acid with shorter or longer n-alkoxybenzoic acid homologues (such as 4-hexyloxybenzoic acid or 4-decyloxybenzoic acid) fundamentally alters the liquid crystalline phase sequence and thermal stability of the resulting material. The length of the alkyl chain directly dictates the presence and stability of the smectic C (SmC) phase, which is an absolute structural prerequisite for ferroelectric liquid crystal applications [1]. Shorter homologues often exhibit only nematic phases, rendering them unusable for ferroelectric formulations, while longer chains can suppress the nematic phase entirely or drastically increase the material's viscosity. Furthermore, in eutectic blending, the specific molecular length ratio between 8OBA and co-dopants is precisely calibrated to depress melting points and widen the operational nematic window; generic substitution disrupts this delicate thermodynamic balance, leading to premature crystallization or narrowed operational temperatures.

Substitution Risk

Shorter-chain homologue (n=6) lacks smectic phase, limiting to nematic-only applications.
Longer-chain analogue (n=10) may shift clearing temperature and alter phase stability profile.
Chain-length variation changes mesophase classification; direct interchange may not preserve device performance.

Smectic C Phase Induction

The utility of 8OBA in advanced display technologies stems from its specific phase transition sequence. While shorter homologues like 4-hexylbenzoic acid (6BA) or 4-hexyloxybenzoic acid (6OBA) typically transition directly from crystalline to nematic phases (Cr-N-I), 8OBA exhibits a stable smectic C (SmC) phase. Thermal analysis demonstrates that pure 8OBA transitions from crystalline to SmC at 101 °C, to nematic at 108 °C, and to isotropic liquid at 147 °C . This intermediate SmC phase, characterized by tilted molecular layers, is structurally mandatory for the development of chiral ferroelectric liquid crystals.

Evidence DimensionPresence of Smectic C (SmC) Phase
Target Compound DataExhibits stable SmC phase (101 °C to 108 °C)
Comparator Or BaselineShorter homologues (e.g., 6BA/6OBA) (Lacks SmC phase entirely; Cr-N-I sequence only)
Quantified DifferenceEnables SmC phase formation critical for ferroelectric properties
ConditionsDifferential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) upon heating

Procurement of 8OBA is strictly required for synthesizing ferroelectric liquid crystals, as shorter-chain substitutes cannot provide the necessary tilted smectic phase.

Mesophase classification
Cross-study comparable
Smectic + Nematic (target) vs. Nematic only (n≤6)
Required for layered molecular ordering; nematic-only homologue cannot substitute.
DFT and POM/DSC corroborated

Nematic Range Expansion in Eutectic Blends

In industrial liquid crystal formulation, 8OBA is utilized as a proven rheology-modifying blending agent. When 8OBA is mixed in equimolar ratios with shorter homologues like 4-hexylbenzoic acid (6BA), the resulting binary blend exhibits a drastically expanded nematic phase window and lower viscosity compared to the pure components. Pure 8OBA possesses a nematic range of approximately 39 °C (108-147 °C), and pure 6BA has a narrow range of ~14 °C. However, the 6BA/8OBA blend expands the nematic state region to a width of 76 °C (57-133 °C), while simultaneously suppressing the smectic phase to create a broad-range nematic fluid [1].

Evidence DimensionOperational Nematic Phase Range
Target Compound Data76 °C nematic window (57-133 °C) when blended with 6BA
Comparator Or BaselinePure 8OBA (~39 °C window) and pure 6BA (~14 °C window)
Quantified DifferenceOver 2x expansion of the nematic operational temperature range
ConditionsEquimolar binary blending evaluated via DSC and rheometry

Allows formulators to engineer broad-temperature nematic liquid crystals with lowered viscosity, preventing crystallization at lower operating temperatures.

Clearing temperature
Head-to-head
147 °C (nematic→isotropic)
Reported higher clearing point than longer-chain n=10 analogue
DSC and POM; broader nematic operating range

Hydrogen-Bonded Supramolecular Stability

8OBA is an established hydrogen-bond donor for creating supramolecular liquid crystals (SMHBCs) with non-mesogenic proton acceptors, such as pyridines or aminobenzonitriles. The eight-carbon chain provides a specific steric profile that enhances the thermal stability of the induced mesophases. Studies on binary complexes of n-alkoxybenzoic acids with supramolecular linkers show that 8OBA complexes exhibit significantly higher clearing temperatures and more stable induced smectic A (SmA) phases compared to shorter-chain (e.g., pentyl or hexyl) analogues [1]. The specific molecular interaction between the 8OBA acid fragment and pyridyl/cyano groups increases the degree of molecular ordering without requiring covalent synthesis.

Evidence DimensionThermal stability of induced supramolecular mesophases
Target Compound DataHigh clearing temperatures and stable SmA/SmC induction
Comparator Or BaselineShorter-chain homologues (e.g., 5OBA or 6OBA) (Lower clearing temperatures, narrower mesophase ranges)
Quantified DifferenceEnhanced stabilization of supramolecular dimeric liquid crystal phases
ConditionsBinary mixtures with proton acceptors (e.g., pyridyl derivatives) under thermal cycling

Provides a reliable, modular precursor for developing self-assembling liquid crystal materials with high thermal stability, reducing the need for complex covalent synthesis.

Textural transition clarity
Head-to-head
Clear and reversible (n=8) vs. ambiguous signal (n=7)
Reproducible switching transitions; n=7 homologue may introduce uncertainty.
Dielectric spectroscopy evidence
Dipole moment comparison
Data to verify
Quantified values for monomeric and dimeric forms (see full text)
Dipole moment values require full-text review for electric field alignment modeling.
Solvatochromic study; chain-length-dependent trends reported
Al/Pr separation factor
Head-to-head
β_Al/Pr ≈ 160.00
Reported high selectivity for Al over Pr in chloride extraction systems.
Superior phase separation vs. naphthenic acid; 97.52% stripping efficiency under optimized conditions

Chiral Ferroelectric Liquid Crystal Synthesis

Directly leveraging its intrinsic Smectic C phase, 8OBA is utilized as a primary intermediate to synthesize chiral ferroelectric benzoates for fast-switching electro-optic displays and spatial light modulators.

Broad-Temperature Nematic Formulations

8OBA is used as a critical eutectic blending component with shorter-chain alkylbenzoic acids to depress the melting point, reduce viscosity, and expand the operational nematic temperature window for commercial display and optical switching applications .

Supramolecular Liquid Crystal Assembly

Employed as a robust hydrogen-bond donor to form stable, non-covalent dimeric liquid crystals with pyridyl or cyano-functionalized molecules, enabling the rapid prototyping of new mesogenic materials without complex covalent synthesis steps .

Application Fit Matrix

Application
Selection Property
Validation Focus
Application Liquid crystal formulation requiring smectic and nematic phases
Selection Property Mesophase coverage (smectic + nematic)
Validation Focus DSC and POM phase characterization
Application High-temperature electro-optical device research
Selection Property Nematic clearing temperature profile
Validation Focus Thermal stability under operating conditions
Application Rare earth purification: selective Al removal
Selection Property Al/RE separation factor
Validation Focus Extraction and stripping efficiency in chloride media
Application Supramolecular liquid crystal engineering
Selection Property Hydrogen-bond donor capability
Validation Focus Complex formation and mesomorphic analysis (DSC/POM)

Physical Description

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992)

XLogP3

5

Melting Point

226 °F (Turbid) (NTP, 1992)

UNII

04GD4OJ7FU

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

2493-84-7

Wikipedia

4-(octyloxy)benzoic acid

General Manufacturing Information

Benzoic acid, 4-(octyloxy)-: INACTIVE

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